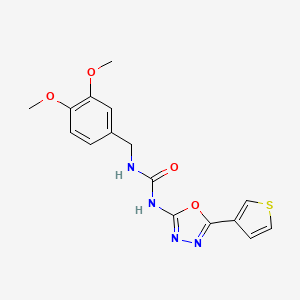

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

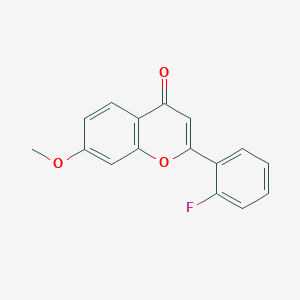

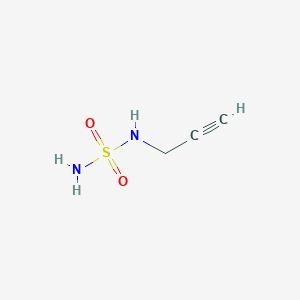

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as DPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of amino acid derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Structure Analysis

Research has focused on the synthesis and structural analysis of compounds related to "4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid." For instance, Kowalski et al. (2009) developed W(CO)5 complexes of similar structures for use as IR-detectable metal–carbonyl tracers, highlighting their utility in labeling amino acids and their thermal stability and sharp absorption bands which are crucial for bioconjugate applications (Kowalski et al., 2009).

Molecular Docking and Vibrational Studies

Molecular docking and vibrational studies by Vanasundari et al. (2018) on derivatives of butanoic acid showcased the potential of these compounds in inhibiting Placenta Growth Factor (PIGF-1), indicating significant pharmacological importance. This study utilized spectroscopic methods and theoretical calculations to explore the molecular stability, reactivity, and nonlinear optical materials potential (Vanasundari et al., 2018).

Ion Mobility Spectrometry

Fernández-Maestre et al. (2010) utilized derivatives similar to "4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid" in studies to understand the effects of buffer gas modifiers on separation selectivity in ion mobility spectrometry. This research provides insights into the mobility of compounds based on size and steric hindrance, which is pivotal for analytical chemistry applications (Fernández-Maestre et al., 2010).

Functional Polyacrylates Synthesis

In the realm of polymer science, Das and Théato (2015) reported on the synthesis of functional polyacrylates via trans-esterification, showcasing the method's high fidelity and versatility with diverse functional alcohols. This research opens up new avenues for creating materials with specific properties like dual pH and CO2 responsiveness (Das & Théato, 2015).

Carbon Dioxide Capture

Singto et al. (2016) synthesized new tertiary amines, including derivatives of butanoic acid, to enhance carbon dioxide capture performance. Their study highlights the importance of chemical structure on the efficiency of CO2 capture, which is critical for environmental chemistry and technology (Singto et al., 2016).

Propiedades

IUPAC Name |

4-(2,5-dimethylanilino)-4-oxo-2-(pentylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-4-5-6-9-18-15(17(21)22)11-16(20)19-14-10-12(2)7-8-13(14)3/h7-8,10,15,18H,4-6,9,11H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMYPFIDQRAGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(CC(=O)NC1=C(C=CC(=C1)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2440731.png)

![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)